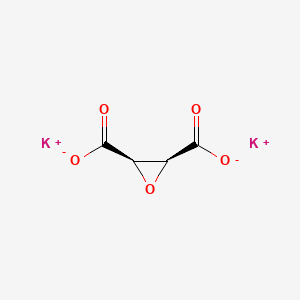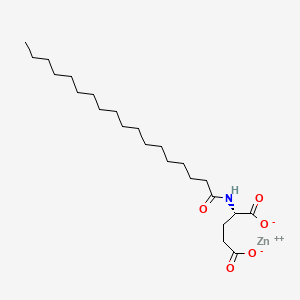
13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a chemical compound with the molecular formula C11H23NO4. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the cyclization of linear polyetheramines. One common method includes the reaction of a linear polyetheramine with a methylating agent under controlled conditions to form the desired cyclic structure. The reaction is usually carried out in an organic solvent such as hexane, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ether groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions are performed in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Industry: Used in the synthesis of advanced materials and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its ability to form stable complexes with metal ions. The ether groups in the compound’s structure coordinate with metal ions, forming a stable ring complex. This complexation can alter the chemical and physical properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states .
Molecular Targets and Pathways: The primary molecular targets are metal ions, and the pathways involved include coordination chemistry and ion transport mechanisms .
Comparaison Avec Des Composés Similaires
1,4,7,10-Tetraoxa-13-azacyclopentadecane: Similar structure but lacks the methyl group at the 13th position.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains additional nitrogen atoms in the ring structure, which can affect its complexation properties.
Uniqueness: 13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is unique due to the presence of the methyl group at the 13th position, which can influence its reactivity and complexation behavior. This structural modification can enhance its ability to form stable complexes with specific metal ions, making it valuable in targeted applications .
Propriétés
Numéro CAS |
69978-46-7 |
|---|---|
Formule moléculaire |
C11H23NO4 |
Poids moléculaire |
233.30 g/mol |
Nom IUPAC |
13-methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C11H23NO4/c1-12-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h2-11H2,1H3 |
Clé InChI |
ZZTUQRGZHCSJDO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCOCCOCCOCCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)








